1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(4-5-12-13)10(14)11-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOMSPKSWBGZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiophen-2-ylmethanamine under dehydrating conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its thiophen-2-ylmethyl substituent. Below is a comparative analysis of analogs with varying substituents:
Key Observations :
- Thiophene vs. Sulfonamide : The thiophen-2-ylmethyl group in the target compound may enhance membrane permeability compared to sulfonamide-containing analogs (e.g., ), which rely on hydrogen bonding for target engagement .
- Antiviral Activity : Sulfonamide derivatives () exhibit EC50 values in the low micromolar range against measles virus, attributed to their interaction with the viral polymerase. The thiophene group’s electron-rich nature might alter binding kinetics in similar targets .
Pharmacological and Toxicological Profiles
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Cytotoxicity: Sulfonamide analogs () show selectivity indices (SI = CC50/EC50) >100, indicating low cytotoxicity .
- Photosensitivity : Compounds like CH223191 () require light-protected handling due to diazenyl groups, whereas the thiophene moiety may offer greater stability .
Biological Activity
1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide, a compound with notable biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including its mechanism of action, efficacy against various diseases, and relevant case studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 218.28 g/mol. The compound features a pyrazole ring substituted with a thiophenyl group, which is crucial for its biological activity.
Solubility and Stability
The compound is soluble in organic solvents such as DMSO and ethanol, which facilitates its use in various biological assays. It exhibits stability under standard laboratory conditions, making it suitable for extensive research applications.
This compound functions primarily as an aryl hydrocarbon receptor (AhR) antagonist. It has been shown to block the binding of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to AhR in a dose-dependent manner, inhibiting TCDD-mediated translocation and DNA-binding activity of the receptor . This action is significant as the AhR pathway is implicated in various physiological processes and pathologies, including cancer and immune responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests demonstrated that it exhibits potent activity against several bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The compound has shown promise in cancer research as well. In a study evaluating various pyrazole derivatives for anticancer activity, several compounds demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition . Specifically, derivatives similar to this compound exhibited IC50 values in the micromolar range against various tumor cell lines.
Study 1: Aryl Hydrocarbon Receptor Inhibition
In a pivotal study by Kim et al., it was found that CH223191 (a related compound) effectively prevented TCDD-induced toxicity by antagonizing the AhR pathway. This study provided foundational insights into the therapeutic potential of AhR antagonists in mitigating environmental toxin-induced effects .
Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activities revealed that pyrazole derivatives significantly inhibited biofilm formation and bacterial growth, underscoring their potential as novel antimicrobial agents . The study utilized a range of assays to quantify the effectiveness of these compounds against resistant strains.
Study 3: Anticancer Activity
Research conducted on pyrazole-linked compounds indicated that they could induce apoptosis in cancer cells while sparing normal cells. The findings suggested that these compounds could be developed into effective anticancer therapies targeting specific pathways involved in tumor growth .
Data Tables
Q & A
Q. What synthetic strategies are effective for preparing 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide?
Answer: The compound can be synthesized via amide coupling and heterocyclic functionalization . A common approach involves:
Core intermediate preparation : Reacting pyrazole-5-carboxylic acid derivatives with thiophen-2-ylmethylamine. For example, NaH-mediated coupling of activated esters (e.g., acyl chlorides) with amines is effective, as seen in analogous syntheses of thiazole carboxamides .
Protection/deprotection steps : Protecting the pyrazole nitrogen with groups like 4-methoxybenzyl (PMB) to prevent side reactions during coupling .
Cyclization agents : Phosphorous oxychloride (POCl₃) or DMF-DMA can facilitate cyclization of intermediates into heterocyclic scaffolds .
Q. Key considerations :
Q. How is the structural integrity of the compound verified post-synthesis?
Answer: A combination of spectroscopic and crystallographic methods is recommended:
- IR spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and thiophene C-S (~700 cm⁻¹) stretches.
- NMR spectroscopy :
- X-ray crystallography : Resolve bond lengths (e.g., C-N amide bond ~1.33 Å) and dihedral angles to confirm spatial orientation .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:
Map electrostatic potential surfaces to identify electron-deficient regions (e.g., amide carbonyl carbon) susceptible to nucleophilic attack.
Calculate activation energies for proposed reaction pathways, such as substitution at the thiophene methyl position .
Case study : Analogous pyrazole derivatives showed a 15–20 kcal/mol barrier for SN2 reactions at the methyl group, indicating moderate reactivity .
Q. What contradictions exist in reported biological activities of structurally related compounds?
Answer: Discrepancies arise in target selectivity and toxicity profiles :
- Selectivity : A thiophene-pyrazole analog showed IC₅₀ = 2 µM against kinase A but >50 µM against kinase B due to steric hindrance in the ATP-binding pocket .
- Toxicity : Some derivatives exhibit cytotoxicity (e.g., LC₅₀ = 10 µM in HepG2 cells) linked to thiophene-mediated ROS generation, while others are non-toxic (LC₅₀ > 100 µM) due to electron-withdrawing substituents .
Q. Methodological resolution :
- Perform dose-response assays across multiple cell lines.
- Use molecular docking to rationalize target interactions.
Q. What safety protocols are critical when handling this compound?
Answer: Based on structurally similar compounds (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine):
- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315) .
- Mitigation :
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation (H335) .
- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Q. How can HPLC-MS optimize purity analysis and impurity profiling?
Answer: Method parameters :
- Column: C18 reverse-phase (3.5 µm particle size).
- Mobile phase: Gradient of acetonitrile/water (0.1% formic acid).
- Detection: ESI-MS in positive ion mode for [M+H]⁺ (expected m/z: 263.3).
Q. Impurity identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
